molecular formula C11H8O4S B1587009 Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate CAS No. 255828-29-6

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Cat. No. B1587009
M. Wt: 236.25 g/mol
InChI Key: RZYUUAQLLIBFPT-UHFFFAOYSA-N
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Description

“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 255828-29-6 . It has a molecular weight of 236.25 and its IUPAC name is methyl 3- (5-formyl-2-furyl)-2-thiophenecarboxylate .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a solid with a melting point of 118 - 119 degrees Celsius .

Scientific Research Applications

Synthetic Utility and Functionalization

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate, and its derivatives, have been extensively studied for their synthetic utility in the preparation of complex organic compounds. The incorporation of thiophene moieties through electrophilic reactions promoted by samarium diiodide exemplifies the compound's versatility. This method has been utilized for the regioselective functionalization of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, leading to long-chain esters with remote hydroxyl and carboxyl groups. These products find applications in various fields, including the development of antiarthritis agents, shellac components, and inhibitory agents of spore germination, demonstrating the compound's broad utility in organic synthesis (Yang et al., 2000).

Electropolymerization and Electrochromic Performances

The electropolymerization of thiophene derivatives has shown significant promise for applications in electrochromic devices. Novel tetrathiafulvalene–thiophene assemblies synthesized through Steglich esterification have been investigated for their electrochromic performances. Such studies reveal that these polymers can undergo rapid color changes from orange-yellow to dark blue under oxidation conditions, indicating their potential for use in smart window applications and electronic display technologies. The introduction of additional thiophene units has been shown to enhance these electrochromic properties, highlighting the importance of structural modification in developing high-performance materials (Yuhao Li et al., 2020).

Metal-Organic Frameworks (MOFs) Enhancement

The functionalization of metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups has been explored to improve their sensing activities and magnetic properties. Such modifications have led to the development of microporous lanthanide-based MOFs with enhanced gas adsorption, sensing properties, and significant magnetocaloric effects. These advancements not only contribute to the understanding of MOFs' structural and functional versatility but also open new avenues for their application in gas storage, sensing, and magnetic cooling technologies (Suna Wang et al., 2016).

Safety And Hazards

The safety information for “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUUAQLLIBFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383879
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

CAS RN

255828-29-6
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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